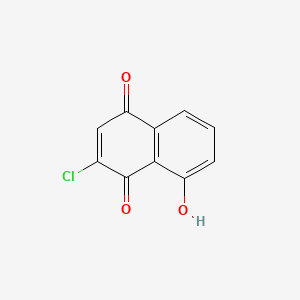

1,4-Naphthalenedione, 2-chloro-8-hydroxy-

Overview

Description

“1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is a derivative of 1,4-Naphthalenedione . It is a naturally occurring organic compound found in the bark and leaves of walnut trees. The molecular formula is C10H5ClO3 .

Synthesis Analysis

Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, can be synthesized and evaluated for various activities . The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents .Molecular Structure Analysis

The molecular structure of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” can be viewed using computational tools . It is derived from naphthoquinone (1,4-naphtalenedione) through the addition of a chlorine atom and a hydroxyl group .Chemical Reactions Analysis

Naphthoquinones, including “1,4-Naphthalenedione, 2-chloro-8-hydroxy-”, possess a conjugated electron system that can participate in chemical reactions transporting electrons to other molecules . These reactions can result in the generation of free radicals, including highly active oxygen radicals called reactive oxygen species (ROS) .Physical And Chemical Properties Analysis

The molecular weight of “1,4-Naphthalenedione, 2-chloro-8-hydroxy-” is 208.6 g/mol . More detailed physical and chemical properties may be available from specialized databases .Scientific Research Applications

Specific Scientific Field

Summary of the Application

A series of 2-chloro and 2-bromo-3-(substituted)-1,4-naphthalenedione derivatives were tested for their antifungal and antibacterial activities .

Methods of Application or Experimental Procedures

The Minimum Inhibitory Concentration (MIC) values were determined by the two-fold agar dilution/streak method . The compounds were tested against a variety of microorganisms, including Candida albicans, Aspergillus niger, Tricophyton mentagrophytes, Bacillus subtilis, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Acinetobacter baumanii .

Results or Outcomes

Among the derivatives, some showed more potent antifungal activities than fluconazole . Derivatives 20 and 23 completely inhibited the growth of fungi, such as Candida albicans, Aspergillus niger, Tricophyton mentagrophytes, and Fusarium oxysporium, at 3.2 μg/ml . Some derivatives also had antibacterial activities against Gram-positive bacteria .

Anticancer Activities

Specific Scientific Field

Summary of the Application

Substituted 1,4-naphthoquinones have been studied for their anticancer activities against ascitic sarcoma 180 of mice .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

Antifungal Activities

Specific Scientific Field

Summary of the Application

A series of naphthoquinone derivatives, including 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, were evaluated for their antifungal activity against various Candida species and Cryptococcus neoformans .

Methods of Application or Experimental Procedures

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method . The compounds were tested against a variety of fungi, including Candida krusei, Candida parapsilosis, and Cryptococcus neoformans .

Results or Outcomes

Halogen derivatives of 1,4-naphthoquinone, such as 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, exhibited strong activity, with an MIC of 2 µg/mL in C. krusei . These compounds showed higher activity against fungi, but the antibacterial activities were very low .

Antioxidant Activities

Specific Scientific Field

Summary of the Application

Naphthalene derivatives, including 1,4-Naphthalenedione, 2-chloro-8-hydroxy-, have been studied for their antioxidant activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

Antimalarial Activities

Specific Scientific Field

Pharmacology and Tropical Medicine

Summary of the Application

The synthesis of 1,4-naphthoquinone derivatives is of great interest since these compounds exhibit strong activity as antimalarial agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

Anti-Inflammatory Activities

Specific Scientific Field

Summary of the Application

Naphthalene derivatives displayed a wide range of biological activities, such as anti-inflammatory .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available sources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available sources .

properties

IUPAC Name |

2-chloro-8-hydroxynaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-6-4-8(13)5-2-1-3-7(12)9(5)10(6)14/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGFPHWJRMEFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446065 | |

| Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Naphthalenedione, 2-chloro-8-hydroxy- | |

CAS RN |

18855-92-0 | |

| Record name | 2-chloro-8-hydroxy-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653580.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B1653581.png)

![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653583.png)